molecular formula C13H14N2O3 B13933152 Ethyl 3-amino-8-methoxyquinoline-6-carboxylate

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate

Cat. No.: B13933152
M. Wt: 246.26 g/mol
InChI Key: SQUUMEXSNDEBDD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate is a quinoline derivative featuring a methoxy group at position 8, an amino group at position 3, and an ethyl carboxylate ester at position 6 (Fig. 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-amino-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3,14H2,1-2H3

InChI Key

SQUUMEXSNDEBDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)N)OC

Origin of Product

United States

Preparation Methods

The key step is the selective introduction of the amino group at the 3-position, which can be achieved through ammonolysis or catalytic amination reactions.

Specific Preparation Routes

Amination of 4-Chloro-7-methoxyquinoline-6-carboxylate Derivatives

A closely related compound, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, has been used as a precursor for amination reactions to introduce amino groups, which can be adapted for the ethyl ester analog.

Yield (%) Reaction Conditions Experimental Details
88.97 Ammonium hydroxide in methanol at 25–30 °C for 10–12 h 55 g of methyl 4-chloro-7-methoxyquinoline-6-carboxylate was stirred with 660 mL of 25% aqueous ammonia and 330 mL methanol at 25–30 °C for 10–12 hours. The product was isolated by filtration after dilution with water and washing with methanolic solution, then dried under reduced pressure. HPLC purity was 99.41%.
85.17 Ammonia at 60 °C for 4 h 10 g of the chloroquinoline derivative reacted with 200 mL ammonia at 60 °C for 4 hours. The mixture was extracted with dichloromethane to isolate the amino-substituted product.
80 Ammonia in methanol at 40 °C overnight 120 mg of methyl 4-chloro-7-methoxyquinoline-6-carboxylate dissolved in methanol, reacted with 28% aqueous ammonia at 40 °C overnight. Purification by thin layer chromatography yielded the amide intermediate, which was further converted to the target compound using 5,6-dimethyl-[2,2']bipyridinyl-3-ol and cesium carbonate in dimethylsulfoxide at 130 °C overnight (yield 22% for final product).

These methods demonstrate the feasibility of nucleophilic substitution of the chloro group by ammonia or ammonium hydroxide to form the amino derivative. The ethyl ester analog can be synthesized similarly by starting from ethyl esters instead of methyl esters.

One-Pot Catalytic Synthesis from Anilines

A one-pot catalytic synthesis approach for 3-substituted quinoline carboxylates has been reported, which can be adapted for the preparation of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate.

  • Starting from anilines substituted with methoxy groups.
  • Using catalytic systems to promote cyclization and ester formation.
  • Reaction conditions typically involve heating with ethyl 3-ethoxyacrylate or similar reagents.
  • Yields reported are greater than 80%, indicating high efficiency.

This method is industrially feasible, cost-effective, and avoids isolation of intermediates, making it attractive for scale-up.

Synthesis of 6-Methoxyquinoline Precursors

Since the target compound contains a methoxy group at the 8-position, preparation of methoxyquinoline derivatives is essential.

  • 6-Methoxyquinoline can be synthesized from p-anisidine and 1,3-propanediol using transition metal catalysts under oxygen atmosphere at 150 °C for 12 hours, yielding 72% pure product.
  • This precursor can then be functionalized further to introduce the amino group and ethyl ester.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Amination reagent Ammonium hydroxide or aqueous ammonia Concentration 25% aqueous ammonia common
Solvent Methanol, sometimes with water Methanol facilitates nucleophilic attack
Temperature 25–60 °C Higher temperatures (up to 60 °C) increase rate but require control
Reaction time 4–12 hours Longer times favor complete conversion
Purification Filtration, washing with methanolic solutions, chromatography HPLC purity >99% achievable
Catalyst (in one-pot) Transition metals (e.g., copper, palladium) For catalytic cyclization and substitution

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Ammonolysis of chloroquinoline Methyl 4-chloro-7-methoxyquinoline-6-carboxylate Ammonium hydroxide, methanol, 25–30 °C, 10–12 h 88.97 99.41 Straightforward substitution
Ammonia substitution at 60 °C Same as above Ammonia, 60 °C, 4 h 85.17 Not specified Efficient but requires elevated temp
Two-step amide formation + coupling Same as above Ammonia, methanol, 40 °C overnight; then DMSO, cesium carbonate, 130 °C 22 (final) Not specified Multi-step, lower overall yield
One-pot catalytic synthesis Anilines + ethyl 3-ethoxyacrylate Transition metal catalyst, heat, 12 h >80 Not specified Industrially feasible, cost-effective
Methoxyquinoline synthesis p-Anisidine + 1,3-propanediol Transition metal catalyst, oxygen, 150 °C, 12 h 72 Not specified Precursor synthesis for methoxyquinoline

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

While there is no information about "Ethyl 3-amino-8-methoxyquinoline-6-carboxylate," the search results provide information on the applications of the related compounds "Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate" and "Ethyl 3-amino-8-methoxyquinoline-2-carboxylate."

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

Medicinal Chemistry: It can be used as an intermediate in creating biologically active compounds, like antimalarial and anticancer agents.
Material Science: It can be used to develop organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Serves as a probe in biochemical assays for studying enzyme activities and protein interactions.

Mechanism of Action: The mechanism of action depends on the specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The iodine atom and the quinoline ring system are crucial for its biological activity because they can form strong interactions with molecular targets.

Chemical Reactions: Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can undergo substitution, reduction, and oxidation reactions.

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as sodium azide, potassium cyanide, and thiols.
  • Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, yielding the corresponding quinoline derivative without the iodine atom.
  • Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the methoxy group to a hydroxyl group.

Ethyl 3-amino-8-methoxyquinoline-2-carboxylate

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Used in developing dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions contribute to its biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives with substitutions at positions 3, 6, and 8 exhibit diverse properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reported Data Source
Ethyl 3-amino-8-methoxyquinoline-6-carboxylate 3-NH₂, 6-COOEt, 8-OCH₃ Hydrogen-bond donor (NH₂), moderate lipophilicity Structure confirmed via IR, MS (exact data not provided)
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate 7-NH₂, 6-F, 8-OCH₃, 4-oxo, 1-cyclopropyl Fluorine enhances metabolic stability; 4-oxo group increases polarity Melting point: Not reported; crystallizes as monohydrate
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) 7-OCH₃, 8-CH₃, 4-oxo Methyl at position 8 increases lipophilicity; 4-oxo group enhances rigidity Synthesis reported; no physical data provided
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate 6-F, 8-CH₃, 4-NHCH₃ Fluorine and methylamino groups improve bioavailability Commercial availability noted; no experimental data
Ethyl 3-(aryldiazenyl)-7-oxo-dihydro-pyrido[2,3-f]quinoxaline-8-carboxylate (10a) Fused pyrido-quinoxaline core, 7-oxo, 3-diazenyl Extended π-system for enhanced stacking; azo group enables redox activity Melting point: 271–272°C; IR, EIMS, HRMS data provided

Key Comparative Insights

  • Electronic Effects: The amino group at position 3 in the target compound distinguishes it from analogs like 6g (4-oxo) or 10a (diazenyl), offering stronger hydrogen-bond donor capacity for target interactions . Fluorine substitution in analogs (e.g., 6-F in , 6-F in ) improves metabolic stability and electronegativity, which the target compound lacks .
  • The ethyl carboxylate at position 6 enhances solubility compared to non-esterified analogs (e.g., 10a’s fused heterocyclic core) .
  • Biological Relevance: The 4-oxo-1,4-dihydroquinoline moiety in and 6g is associated with antibacterial activity, suggesting the target compound’s 3-amino group could be optimized for similar applications .

Biological Activity

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate (EMQ) is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

EMQ is characterized by the presence of an amino group, a methoxy group, and a carboxylate moiety. Its molecular formula is C13H13N2O3C_{13}H_{13}N_{2}O_{3} with a molecular weight of approximately 246.26 g/mol. The unique substitution pattern on the quinoline ring contributes to its distinct chemical and biological properties, making it a valuable compound for medicinal chemistry.

The biological activity of EMQ is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • DNA Intercalation : EMQ can intercalate with DNA, which may inhibit the replication of microorganisms and cancer cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • Receptor Binding : EMQ may also bind to various receptors, modulating their activity and leading to physiological effects .

Antimicrobial Activity

Research indicates that EMQ exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .

PathogenInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Anticancer Activity

EMQ has been investigated for its anticancer potential, particularly in inhibiting tumor growth in various cancer cell lines. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that EMQ can reduce the proliferation of RB-positive tumor cell lines, suggesting its utility as a therapeutic agent in oncology .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of EMQ derivatives against multiple bacterial strains. The results indicated that modifications on the quinoline ring significantly influenced their binding affinity and biological activity, highlighting the importance of structural optimization in drug development .
  • Anticancer Research : In a preclinical study, EMQ was tested on xenograft models of colorectal cancer. The compound demonstrated significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key features of EMQ compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-aminoquinoline-2-carboxylateC12H12N2O2C_{12}H_{12}N_{2}O_{2}Lacks methoxy group; simpler structure
Ethyl 6-methoxyquinoline-2-carboxylateC13H13NO3C_{13}H_{13}NO_{3}Different position of methoxy; varied reactivity
Ethyl 3-amino-4-methoxyquinoline-2-carboxylateC13H14N2O3C_{13}H_{14}N_{2}O_{3}Contains both amino and methoxy groups; unique properties

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